

Cellular Pathways Activated by VUF 8430: An In-depth Technical Guide

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Compound of Interest

Compound Name: VUF14738

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This technical guide provides a comprehensive overview of the cellular pathways activated by VUF 8430, a potent and selective agonist for the histamine H4 receptor (H4R). VUF 8430 also exhibits a moderate affinity for the histamine H3 receptor (H3R). This document consolidates quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling cascades, offering a valuable resource for researchers investigating the therapeutic potential of targeting the H4R.

Core Signaling Pathways

VUF 8430 primarily exerts its effects through the activation of the H4R, a G-protein coupled receptor (GPCR). The predominant signaling pathway involves coupling to the Gi/o family of G-proteins.^{[1][2]} Upon activation by VUF 8430, the heterotrimeric G-protein dissociates into its G α i/o and G β γ subunits, initiating distinct downstream signaling cascades.

1. G α i/o-Mediated Pathway: Inhibition of Adenylyl Cyclase

The activated G α i/o subunit directly inhibits the enzyme adenylyl cyclase (AC).^{[1][3]} This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).^{[1][4]} Reduced cAMP levels result in decreased activity of protein kinase A (PKA), thereby modulating the phosphorylation of various downstream target proteins involved in cellular processes such as inflammation and cell proliferation.

2. G $\beta\gamma$ -Mediated Pathways

The dissociated G $\beta\gamma$ subunit can also activate several effector molecules:

- G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: Activation of GIRK channels by the G $\beta\gamma$ subunit leads to an efflux of potassium ions (K⁺), causing hyperpolarization of the cell membrane.^{[1][3][5]} This hyperpolarization can reduce neuronal excitability and modulate the release of neurotransmitters.
- Phospholipase C (PLC): While primarily a G α_q -mediated event, some studies suggest that G $\beta\gamma$ subunits can activate PLC, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC).
- Ion Channels: The G $\beta\gamma$ subunit can also directly modulate the activity of various ion channels, including voltage-gated calcium channels.^[1]

3. Src and TGF- β Signaling in Breast Cancer

In the context of breast cancer, activation of the H₄R by agonists like VUF 8430 has been shown to induce epithelial-mesenchymal transition (EMT) and enhance mammosphere formation.^[6] This process involves the activation of Src kinase and the transforming growth factor-beta (TGF- β) signaling pathway.^{[6][7][8][9]} The activated H₄R can lead to the phosphorylation of Src, which in turn can phosphorylate the TGF- β type II receptor (T β R-II), initiating a signaling cascade that promotes cell migration and invasion.^{[6][7]}

Quantitative Data

The following tables summarize the binding affinities (K_i) and functional potencies (EC₅₀/pEC₅₀) of VUF 8430 at various histamine receptors.

Table 1: Binding Affinity (K_i) of VUF 8430 at Human Histamine Receptors

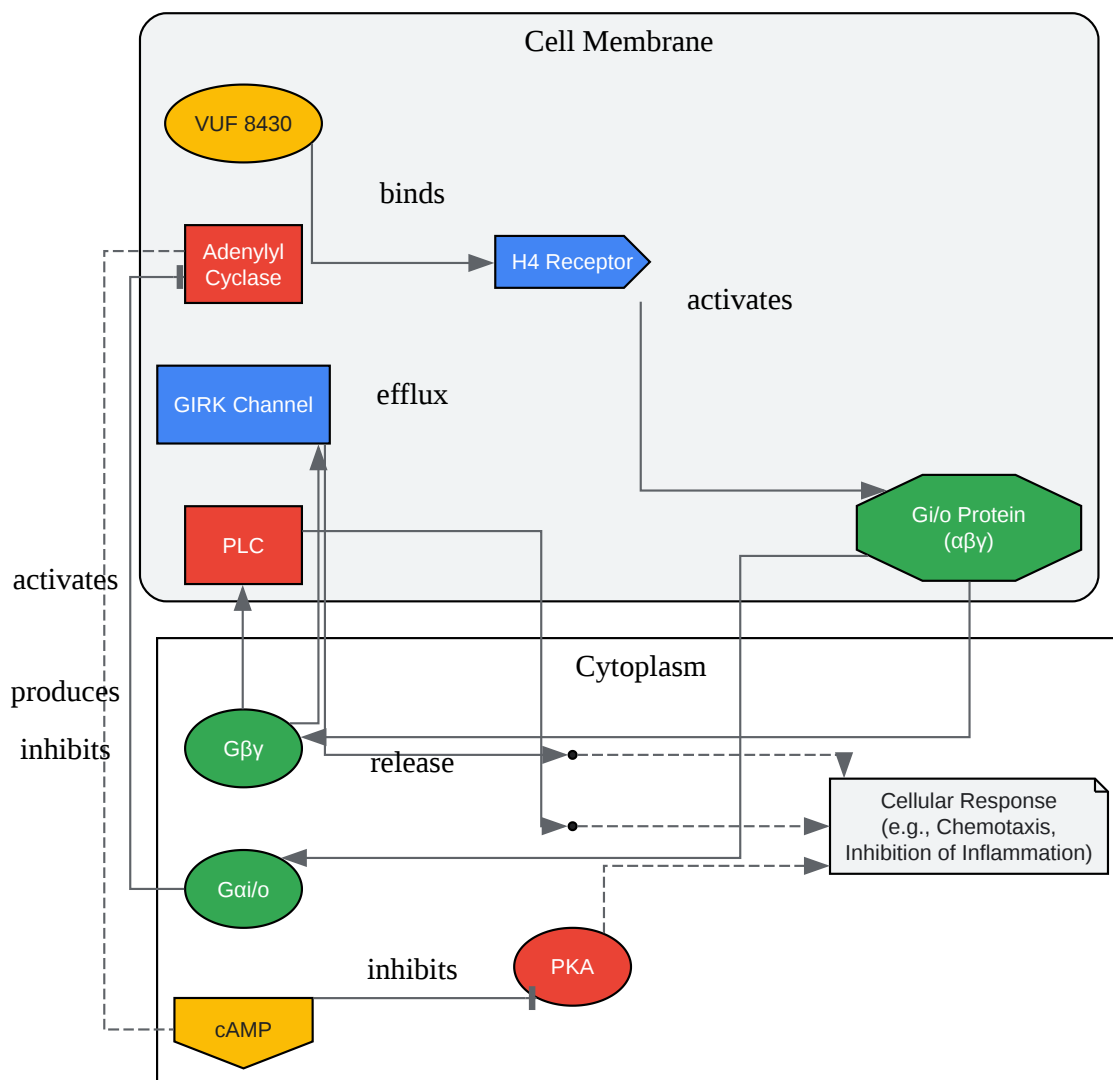
Receptor	Ki (nM)	Reference
H4	31.6	[5] [10]
H3	~1000	[5]
H1	>1000	[5]
H2	Weak affinity	[11]

Table 2: Functional Potency (EC50/pEC50) of VUF 8430 at Human Histamine Receptors

Receptor	Assay	Potency	Reference
H4	cAMP Inhibition	EC50 = 50 nM	[10]
H4	GTPyS Binding	pEC50 = 7.3	[11]
H3	Full Agonist	Moderate Affinity	[11]
H2	Partial Agonist	Weak Activity	[11]

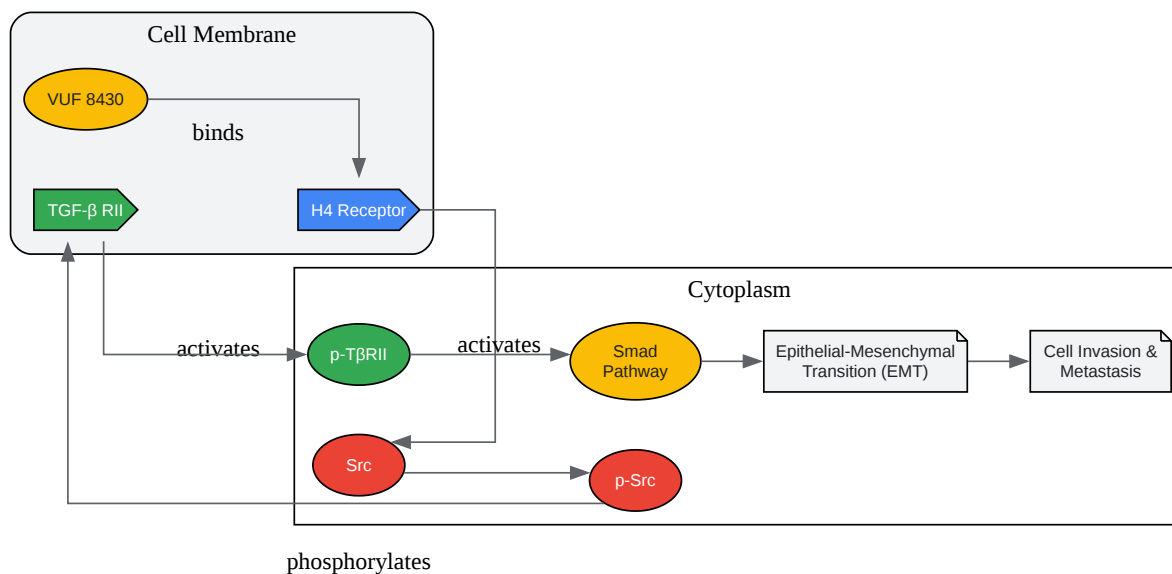
Mandatory Visualizations

Signaling Pathway Diagrams



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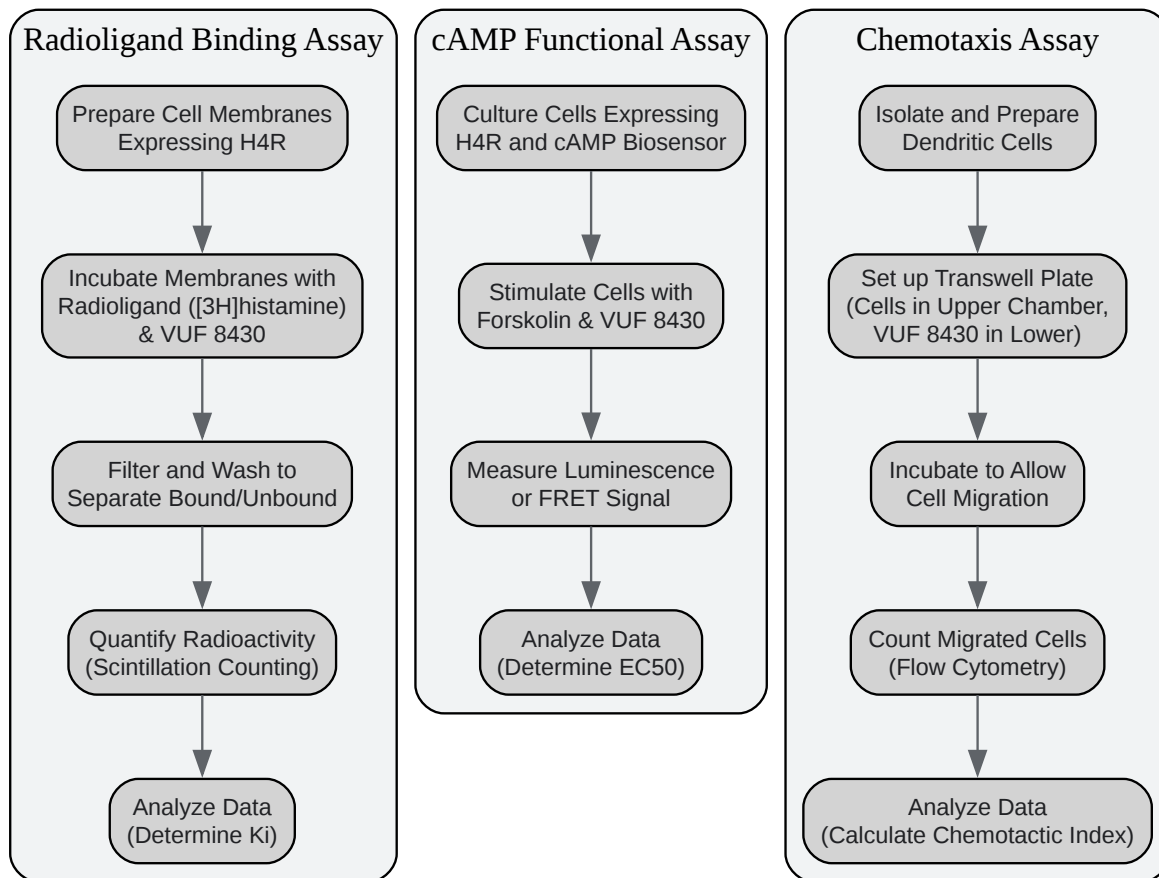
VUF 8430 primary signaling pathways via H4R activation.



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VUF 8430-induced Src/TGF- β signaling in breast cancer.

Experimental Workflow Diagram



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Workflow for key VUF 8430 experiments.

Experimental Protocols

Radioligand Binding Assay (Competitive)

Objective: To determine the binding affinity (K_i) of VUF 8430 for the histamine H4 receptor.

Materials:

- Cell membranes from HEK293 or CHO cells stably expressing the human H4R.
- Radioligand: [³H]histamine or another suitable H4R radioligand.

- VUF 8430 stock solution.
- Assay buffer: 50 mM Tris-HCl, pH 7.4.
- Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- 96-well plates.
- Glass fiber filters (e.g., GF/C).
- Cell harvester.
- Scintillation fluid.
- Liquid scintillation counter.

Procedure:

- Membrane Preparation: Homogenize cells expressing the H4R and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in assay buffer.
- Assay Setup: In a 96-well plate, add in triplicate:
 - Total Binding: Assay buffer, radioligand, and cell membranes.
 - Non-specific Binding: A high concentration of a non-labeled H4R ligand (e.g., JNJ 7777120), radioligand, and cell membranes.
 - Competition: Serial dilutions of VUF 8430, radioligand, and cell membranes.
- Incubation: Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

- **Scintillation Counting:** Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
- **Data Analysis:** Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the VUF 8430 concentration and fit the data to a one-site competition model to determine the IC₅₀. Calculate the K_i value using the Cheng-Prusoff equation.

cAMP Functional Assay (Luminescence-based)

Objective: To determine the functional potency (EC₅₀) of VUF 8430 in inhibiting adenylyl cyclase activity.

Materials:

- HEK293 cells co-expressing the human H4R and a cAMP-responsive luciferase biosensor (e.g., GloSensor™).
- Cell culture medium.
- Forskolin (an adenylyl cyclase activator).
- VUF 8430 stock solution.
- Luminometer-compatible 96-well plates.
- Luminescence detection reagent.
- Luminometer.

Procedure:

- **Cell Plating:** Seed the engineered HEK293 cells in a 96-well plate and allow them to attach overnight.
- **Reagent Equilibration:** Equilibrate the cells with the GloSensor™ cAMP Reagent for approximately 2 hours.

- **Compound Addition:**
 - To determine agonist activity, add serial dilutions of VUF 8430 to the wells.
 - To measure inhibition of stimulated cAMP production, first stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 μ M) and then add serial dilutions of VUF 8430.
- **Incubation:** Incubate the plate at room temperature for 15-30 minutes.
- **Luminescence Measurement:** Measure the luminescence signal from each well using a luminometer.
- **Data Analysis:** Plot the luminescence signal against the logarithm of the VUF 8430 concentration. For inhibition assays, normalize the data to the forskolin-only control. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Dendritic Cell Chemotaxis Assay (Transwell)

Objective: To assess the ability of VUF 8430 to induce the migration of dendritic cells.

Materials:

- Human monocyte-derived dendritic cells (Mo-DCs).
- RPMI 1640 medium supplemented with 10% FBS.
- VUF 8430.
- Transwell inserts (e.g., 5 μ m pore size) for 24-well plates.
- Flow cytometer.

Procedure:

- **Cell Preparation:** Isolate monocytes from human peripheral blood and differentiate them into immature Mo-DCs using standard protocols with GM-CSF and IL-4. Resuspend the Mo-DCs in RPMI 1640 with 10% FBS.
- **Assay Setup:**

- In the lower chamber of the 24-well plate, add medium containing different concentrations of VUF 8430 (chemoattractant). Use medium alone as a negative control.
- In the upper Transwell insert, add a suspension of Mo-DCs (e.g., 5×10^5 cells).
- Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 90 minutes to 3 hours to allow for cell migration.
- Cell Counting: Collect the cells that have migrated to the lower chamber. Count the number of migrated cells using a flow cytometer for a fixed period.
- Data Analysis: Calculate the chemotactic index by dividing the number of cells that migrated in response to VUF 8430 by the number of cells that migrated in the negative control. Plot the chemotactic index against the VUF 8430 concentration.

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